5-bromo-1,2-dihydroacenaphthylen-1-one
Description
Properties
CAS No. |
34825-01-9 |
|---|---|
Molecular Formula |
C12H7BrO |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination of Acenaphthene
Acenaphthene’s electron-rich aromatic system facilitates electrophilic substitution at the 5-position. Bromination is typically performed using bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), under controlled conditions. The reaction proceeds via the formation of a bromonium ion intermediate, with the 5-position favored due to steric and electronic factors.
Example Protocol
Oxidation to the Ketone
The brominated intermediate, 5-bromoacenaphthene, is oxidized to the ketone using tert-butyl hydroperoxide (TBHP) or chromium-based oxidants. TBHP offers a greener alternative, achieving high yields under mild conditions.
Oxidation with TBHP
-
Substrate : 5-Bromoacenaphthene (5 mmol)
-
Reagents : 70% TBHP (6 equiv), water/acetonitrile (3:1)
-
Conditions : 100°C, 24 h
Direct Bromination of Acenaphthenone
Brominating pre-formed acenaphthenone (1,2-dihydroacenaphthylen-1-one) presents challenges due to the electron-withdrawing ketone group, which deactivates the aromatic ring. However, directed ortho-bromination using N-bromosuccinimide (NBS) and Lewis acids enables regioselective substitution.
Directed Bromination with NBS
The ketone group acts as a weakly directing meta/para director. Employing NBS with a catalytic amount of p-toluenesulfonic acid (p-TsOH) enhances reactivity at the 5-position.
Protocol
-
Substrate : Acenaphthenone (10 mmol)
-
Reagents : NBS (11 mmol), p-TsOH (0.1 equiv), DCM
-
Conditions : Reflux, 8 h
Oxidative Methods from Brominated Diols or Alcohols
A convergent approach involves synthesizing brominated dihydroacenaphthenol intermediates, followed by oxidation to the ketone. This method leverages enzymatic or chemical oxidation for improved selectivity.
Biocatalytic Oxidation
The peroxygenase PaDa-I catalyzes the epoxidation of brominated naphthalene derivatives, which can undergo ring-opening and oxidation to yield the ketone.
Enzymatic Pathway
-
Epoxidation : PaDa-I catalyzes the formation of 5-bromo-1,2-epoxyacenaphthene.
-
Ring-Opening : Azide or water nucleophiles open the epoxide, forming a diol.
-
Oxidation : TBHP oxidizes the secondary alcohol to the ketone.
Catalytic and Enzymatic Innovations
Recent advances focus on reducing environmental impact and improving efficiency.
Photocatalytic Bromination
Visible-light-mediated bromination using eosin Y as a photocatalyst enables mild conditions:
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,2-dihydroacenaphthylen-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Various substituted acenaphthylenes depending on the nucleophile used.
Reduction: 5-bromo-1,2-dihydroacenaphthylen-1-ol.
Oxidation: 5-bromoacenaphthene-1,2-dione or related carboxylic acids.
Scientific Research Applications
5-Bromo-1,2-dihydroacenaphthylen-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-1,2-dihydroacenaphthylen-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The exact pathways involved can vary, but typically include interactions with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 5-bromo-1,2-dihydroacenaphthylen-1-one is highlighted through comparisons with related acenaphthene derivatives (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Key Comparative Insights:
Substituent Effects: The bromo group in this compound withdraws electron density, directing electrophilic substitutions to meta positions. In contrast, the amino group in its analogue (C₁₂H₁₁NO) is electron-donating, enhancing ortho/para reactivity .
Synthetic Utility: The bromo derivative is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino analogue serves as a ligand or intermediate in pharmaceutical synthesis . The parent compound (1,2-dihydroacenaphthylen-1-one) is more reactive in cycloadditions due to the absence of electron-withdrawing groups.
Physical Properties: The bromo-ketone derivative exhibits a higher molecular weight (249.10 g/mol) than its amino counterpart (185.22 g/mol), impacting crystallization and melting points .
Research Implications
The comparative analysis underscores the versatility of this compound in organic synthesis, particularly in reactions requiring halogen-directed selectivity. Further studies could explore its photophysical properties or catalytic applications in comparison to amino- or non-ketone derivatives.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-1,2-dihydroacenaphthylen-1-one, and what methodological challenges arise during its preparation?
- Answer : Common synthetic routes involve bromination of acenaphthenone derivatives using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or electrophilic substitution). Key challenges include:
- Regioselectivity : Competing bromination at alternative positions requires optimization of reaction temperature and catalysts .
- Purification : High-polarity solvents (e.g., dichloromethane) and column chromatography are critical due to byproduct formation.
- Yield Optimization : Kinetic vs. thermodynamic control studies are recommended to balance reaction time and product stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Answer :
- ¹H/¹³C NMR : Focus on distinguishing diastereotopic protons in the dihydroacenaphthene ring and verifying bromine’s deshielding effects.
- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles influenced by bromine’s steric bulk .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (Br’s ¹:¹ ratio for ⁷⁹Br/⁸¹Br) .
- Methodological Tip : Cross-reference spectral data with DFT calculations to validate assignments .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?
- Answer :
- DFT/Molecular Orbital Analysis : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Bromine’s electron-withdrawing effect lowers LUMO energy, favoring Suzuki-Miyaura couplings .
- Transition State Modeling : Simulate Pd-catalyzed coupling barriers to optimize ligand selection (e.g., SPhos vs. XPhos) .
- Validation : Compare computational predictions with experimental yields under varying conditions (e.g., solvent polarity, base strength) .
Q. What strategies resolve contradictions in reported reaction yields for brominated acenaphthenone derivatives?
- Answer :
- Meta-Analysis Framework : Systematically compare reaction parameters (e.g., solvent, catalyst loading, temperature) across studies using multivariate regression .
- Controlled Replication : Reproduce conflicting studies with strict adherence to reported conditions, then introduce incremental modifications (e.g., inert atmosphere, drying agents) .
- Error Source Identification : Use LC-MS to detect trace impurities or side reactions (e.g., debromination) that may skew yields .
Q. How do steric and electronic effects of the bromine substituent influence the compound’s reactivity in photochemical applications?
- Answer :
- Steric Analysis : Compare reaction rates of 5-bromo derivatives with non-brominated analogs in [2+2] cycloadditions. Bromine’s bulk may hinder π-orbital overlap, reducing quantum yields .
- Electronic Profiling : UV-Vis spectroscopy and cyclic voltammetry quantify bromine’s impact on HOMO-LUMO gaps and redox potentials .
- Experimental Design : Use time-resolved spectroscopy to correlate excited-state lifetimes with substituent effects .
Methodological Guidance for Experimental Design
Q. What environmental impact assessment frameworks are applicable for studying degradation pathways of brominated polycyclic ketones?
- Answer :
- OECD 301 Guidelines : Conduct aerobic biodegradation assays to track intermediate metabolites (e.g., brominated carboxylic acids) via LC-HRMS .
- Ecotoxicology Studies : Use Daphnia magna or algal models to assess acute toxicity, correlating results with logP values and bioaccumulation potential .
- Fate Modeling : Apply fugacity models to predict partitioning into soil/water compartments based on Henry’s Law constants and Kow .
Data Contradiction Analysis Framework
Q. How should researchers address discrepancies in reported crystal structures of 5-bromo-1,2-dihydroacenaphthen-1-one derivatives?
- Answer :
- Structural Re-refinement : Reanalyze raw crystallographic data (e.g., CIF files) to check for overfitting or missed symmetry elements .
- Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., Br···H contacts) across studies to identify packing variations .
- Theoretical Justification : Link structural differences to synthesis conditions (e.g., solvent polarity affecting crystallization kinetics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
